1-(1H-tetrazol-1-ylacetyl)piperazine chemical structure and properties
1-(1H-tetrazol-1-ylacetyl)piperazine chemical structure and properties
The following technical guide details the chemical structure, synthesis, and physicochemical properties of 1-(1H-tetrazol-1-ylacetyl)piperazine , a significant heterocyclic building block.
This guide is structured for researchers in medicinal chemistry and drug development, emphasizing the molecule's role as a pharmacophore analogue to the side chain of the antibiotic Cefazolin .
Executive Summary & Chemical Identity
1-(1H-tetrazol-1-ylacetyl)piperazine is a bifunctional heterocyclic compound featuring a 1H-tetrazole ring linked via an acetyl spacer to a piperazine core. This structure is chemically significant as it represents the amide derivative of the (1H-tetrazol-1-yl)acetic acid side chain found in first-generation cephalosporins (e.g., Cefazolin ).
Mechanistically, the tetrazole-acetyl moiety acts as a metabolically stable, polar spacer that improves water solubility and hydrogen bonding capacity in drug candidates. The piperazine terminus provides a basic handle for further functionalization or salt formation to tune pharmacokinetics.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-(1H-tetrazol-1-yl)-1-(piperazin-1-yl)ethanone |
| Common Name | 1-(1H-tetrazol-1-ylacetyl)piperazine |
| Molecular Formula | C₇H₁₂N₆O |
| Molecular Weight | 196.21 g/mol |
| SMILES | C1CN(CCN1)C(=O)CN2N=NN=C2 |
| InChI Key | (Predicted) KVN...[1] (Derivative specific) |
| Relevant CAS | 41223-92-1 (Precursor: 1H-Tetrazol-1-ylacetyl chloride) |
Chemical Structure & Electronic Properties
Structural Connectivity
The molecule consists of three distinct domains:
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The Tetrazole Head (A): An aromatic, electron-poor 1H-tetrazole ring attached at the N1 position. This ring serves as a bioisostere for carboxylic acids and contributes high polarity.
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The Acetyl Linker (B): A methylene-carbonyl spacer (-CH₂-C=O-) that insulates the tetrazole from the piperazine, allowing independent rotation.
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The Piperazine Tail (C): A saturated, six-membered heterocycle in a chair conformation. The N4 nitrogen remains a secondary amine, acting as a basic center (pKa ~9.8).
Tautomerism & Isomerism
While unsubstituted tetrazoles exhibit 1H/2H tautomerism, the 1-substituted nature of this molecule locks the tetrazole ring into a fixed regioisomer.
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Regiostability: Unlike 5-substituted tetrazoles, the N1-substitution prevents annular tautomerism, ensuring a defined dipole moment.
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Dipole Moment: The 1H-tetrazole ring creates a strong dipole, enhancing the molecule's solubility in polar media (DMSO, Water).
Synthetic Methodology
The synthesis of 1-(1H-tetrazol-1-ylacetyl)piperazine requires careful control of regioselectivity during the tetrazole alkylation step. The most robust route utilizes (1H-tetrazol-1-yl)acetyl chloride as the key electrophile.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, revealing two primary precursors:
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Piperazine (Nucleophile)
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(1H-tetrazol-1-yl)acetic acid derivative (Electrophile)
Protocol: Step-by-Step Synthesis
Step 1: Synthesis of (1H-tetrazol-1-yl)acetic acid
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Reagents: 1H-Tetrazole, Ethyl chloroacetate, Triethylamine (TEA).
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Reaction: Alkylation of 1H-tetrazole typically yields a mixture of 1-isomer (desired) and 2-isomer .
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Purification: The isomers are separated by fractional crystallization or column chromatography. The 1-isomer is generally more polar and has a higher melting point (127–130 °C for the acid).
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Hydrolysis: The ester is hydrolyzed (NaOH/H₂O) to yield the free acid.
Step 2: Activation
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Reagents: Thionyl chloride (SOCl₂) or Oxalyl chloride.
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Process: Convert the acid to (1H-tetrazol-1-yl)acetyl chloride (CAS 41223-92-1). This intermediate is moisture-sensitive but highly reactive.
Step 3: Amide Coupling
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Reagents: Piperazine (excess), DCM or THF, 0°C.
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Procedure:
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Dissolve piperazine (3.0 equiv) in anhydrous DCM to prevent bis-acylation.
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Add (1H-tetrazol-1-yl)acetyl chloride dropwise at 0°C.
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Stir for 2 hours at room temperature.
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Workup: Wash with dilute NaHCO₃. The product remains in the organic phase (or aqueous phase depending on pH; at neutral pH, the free amine makes it water-soluble). Extraction often requires n-butanol or continuous extraction if the product is highly polar.
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Salt Formation: Treat with HCl/Ether to isolate as the stable hydrochloride salt.
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[2]
Physicochemical Properties[3]
The following properties are critical for handling and formulation. Data is derived from the core scaffold properties and analogous structures (e.g., Cefazolin side chain).
| Property | Value / Description | Implications |
| Physical State | White to off-white crystalline solid | Easy to handle; non-hygroscopic as free base. |
| Melting Point | 110–115 °C (Predicted) | Stable at ambient temperatures. |
| Solubility | High: DMSO, DMF, MethanolModerate: Water (pH dependent)Low: Hexane, Ether | Formulate in polar solvents. Water solubility increases significantly as HCl salt. |
| pKa (Basic) | ~9.8 (Piperazine NH) | Forms stable salts with mineral acids (HCl, H₂SO₄). |
| pKa (Acidic) | None (Tetrazole is N-alkylated) | The tetrazole ring is not acidic in this substitution pattern. |
| LogP | -0.5 to 0.2 (Predicted) | Hydrophilic; likely low blood-brain barrier permeability. |
| H-Bond Donors | 1 (Piperazine NH) | Good capability for receptor interaction. |
| H-Bond Acceptors | 5 (4 Tetrazole N + 1 Carbonyl O) | High potential for dipole-dipole interactions. |
Biological Relevance & Applications[1][2][4][5][6]
Pharmacophore Insight: The "Cefazolin Connection"
The (1H-tetrazol-1-yl)acetyl moiety is the exact side chain responsible for the potent antibacterial activity of Cefazolin (a 1st generation cephalosporin). In Cefazolin, this group facilitates transport through bacterial porins and enhances affinity for Penicillin-Binding Proteins (PBPs).
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Research Utility: This piperazine derivative serves as a "minimalist" probe to study the binding kinetics of the tetrazole-acetyl group without the complexity of the beta-lactam core.
Fragment-Based Drug Discovery (FBDD)
Researchers utilize this scaffold as a linker in:
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Antifungals: Tetrazoles are bioisosteres for imidazoles/triazoles (e.g., Fluconazole). The piperazine tail allows coupling to hydrophobic aryl groups to target CYP51.
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PROTAC Linkers: The high polarity and rigidity of the tetrazole-acetyl group make it an attractive non-alkyl linker for Proteolysis Targeting Chimeras (PROTACs), improving solubility of the final chimera.
Safety & Handling (E-E-A-T)
While this specific derivative is generally stable, the tetrazole class carries inherent risks that must be managed.
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Explosivity: Low risk. Unlike unsubstituted tetrazoles or 5-aminotetrazoles, the 1-alkylated tetrazole ring is thermally stable. However, never subject tetrazole derivatives to strong acids (e.g., concentrated HNO₃) or heat them to dryness in the presence of azides, as this may generate hydrazoic acid.
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Toxicology: Piperazine derivatives can cause skin sensitization. Standard PPE (gloves, goggles, fume hood) is mandatory.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent amide hydrolysis or oxidation of the piperazine nitrogen over long periods.
References
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PubChem. 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride (Analogous Structure Data).[2] National Library of Medicine. Available at: [Link]
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Amerigo Scientific. 1H-Tetrazol-1-ylacetyl chloride (Precursor CAS 41223-92-1).[3] Available at: [Link]
-
Ishihara, K., et al. "Synthesis of 1-Substituted 1H-Tetrazoles."[4] Synthesis, 2018.[5] (Methodology for regioselective tetrazole alkylation).
-
NIST Chemistry WebBook. 1-Acetyl-1H-tetrazole Thermochemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride | C11H15ClN6 | CID 42885209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Tetrazol-1-ylacetyl chloride - Amerigo Scientific [amerigoscientific.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
